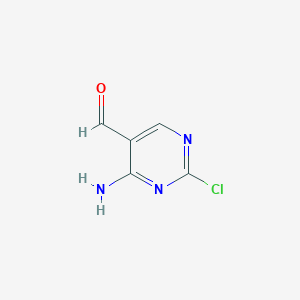

4-Amino-2-chloropyrimidine-5-carbaldehyde

Description

Significance of Functionalized Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to life processes and medicinal chemistry. chemicalbook.com The pyrimidine scaffold, a six-membered ring with two nitrogen atoms, is of paramount importance as it forms the core structure of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA. sigmaaldrich.com This inherent biological relevance has made pyrimidine and its derivatives a major focus of research in drug discovery and development. chemicalbook.comsigmaaldrich.com

The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of its steric and electronic properties, leading to a diverse range of biological activities. chemicalbook.com Pyrimidine derivatives have been reported to exhibit a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. sigmaaldrich.comsemanticscholar.org The ability of the pyrimidine structure to be readily modified at positions 2, 4, 5, and 6 provides a versatile platform for creating extensive libraries of compounds for screening and development of new therapeutic agents. chemicalbook.com

The Role of 4-Amino-2-chloropyrimidine-5-carbaldehyde as a Versatile Synthetic Building Block

This compound is a prime example of a highly functionalized and versatile pyrimidine-based building block. nih.gov Its utility in organic synthesis stems from the differential reactivity of its functional groups. The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, thereby enabling the construction of diverse molecular architectures.

The aldehyde group at the 5-position is a versatile handle for numerous chemical transformations. It can undergo condensation reactions, reductive aminations, and oxidations, providing pathways to a vast array of derivative compounds. For instance, it can be converted into oximes, which have been explored as potent enzyme inhibitors. nih.gov The amino group at the 4-position also offers a site for further modification or can play a crucial role in directing the reactivity of the ring system and in forming key interactions in biological targets.

This trifunctional nature makes this compound a valuable precursor in the synthesis of complex heterocyclic systems, including fused ring systems like pyrimido[4,5-d]pyrimidines. Its application spans both pharmaceutical development, where it is used to create potential antiviral and anticancer agents, and agricultural chemistry, as an intermediate for crop protection agents. chemimpex.com

Detailed Research Findings

The strategic placement of reactive sites on the this compound scaffold has been exploited in the synthesis of various biologically active compounds.

Synthesis of Kinase Inhibitors

The pyrimidine core is a common feature in many kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways, which are often dysregulated in diseases like cancer. ed.ac.ukacs.org Derivatives of 4-aminopyrimidine-5-carbaldehyde (B100492) have been investigated as potent inhibitors of key kinases. For example, a series of 4-aminopyrimidine-5-carbaldehyde oximes were synthesized and found to exhibit potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov Further research has explored similar scaffolds as dual inhibitors of both c-Met and VEGFR-2, which are synergistically involved in tumor progression and angiogenesis. researchgate.net

| Target Kinase | Starting Scaffold | Resulting Compound Class | Reference |

| VEGFR-2 | 4-aminopyrimidine-5-carbaldehyde | 4-aminopyrimidine-5-carbaldehyde oximes | nih.gov |

| c-Met / VEGFR-2 | 4-aminopyrimidine-5-carbaldehyde | 4-aminopyrimidine-5-cabaldehyde oxime derivatives | researchgate.net |

Synthesis of Antimicrobial Agents

The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. mdpi.com Pyrimidine derivatives have long been recognized for their antimicrobial potential. semanticscholar.org The this compound scaffold can be elaborated to produce novel antimicrobial compounds. For instance, the chlorine atom can be displaced by various amines to generate a library of 2-substituted aminopyrimidines. These derivatives can then be further modified at the aldehyde position to create complex molecules that have been tested against various bacterial and fungal strains. nih.gov Research has shown that pyrimidine amine derivatives can exhibit significant activity against a range of pathogens, including K. pneumoniae, S. aureus, and E. coli. mdpi.com

Synthesis of Antiviral Compounds

Pyrimidine analogues are a cornerstone of antiviral therapy. mdpi.com The structural similarity of the pyrimidine ring to the natural nucleobases allows these compounds to interfere with viral replication processes. This compound serves as a key intermediate for antiviral agents. chemimpex.com Synthetic routes can involve nucleophilic substitution of the chlorine atom and condensation reactions at the aldehyde group to build molecules designed to inhibit viral enzymes. For example, various 4-amino-pyrimidine-5-carbonitrile derivatives, which can be conceptually derived from the carbaldehyde, have been synthesized and evaluated for their antiviral activities against viruses such as Herpes Simplex Virus (HSV). jneonatalsurg.comjneonatalsurg.com

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-5-8-1-3(2-10)4(7)9-5/h1-2H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECXFKRCZAGHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393547-54-0 | |

| Record name | 4-Amino-2-chloropyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 2 Chloropyrimidine 5 Carbaldehyde and Its Precursors

Direct Formylation Strategies

Direct formylation introduces the aldehyde group onto the pyrimidine (B1678525) ring in a single, efficient step. The Vilsmeier-Haack reaction is a prominent method employed for this transformation.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net It typically utilizes a Vilsmeier reagent, which is a chloromethyliminium salt formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). chemistrysteps.comjk-sci.com This electrophilic reagent then attacks the electron-rich pyrimidine ring to introduce the formyl group. chemistrysteps.com

For the synthesis of 4-Amino-2-chloropyrimidine-5-carbaldehyde, a common precursor is 2-amino-4,6-dihydroxypyrimidine. mdpi.com This substrate undergoes formylation under Vilsmeier-Haack conditions, which also facilitates the conversion of the hydroxyl groups to chloro groups, yielding the desired product. mdpi.com The reaction is typically carried out using a mixture of DMF and POCl₃. jk-sci.com The reaction of spiroimidazolidinones with the Vilsmeier-Haack reagent (PBr₃/DMF) can also lead to formylation. researchgate.net

Several parameters can be optimized to improve the yield and efficiency of the Vilsmeier-Haack formylation of pyrimidines. The choice of solvent is a critical factor. mdpi.com A comparative analysis of solvents such as o-xylene, DMF, benzene, and dichloroethane has been conducted in the formylation of 2-methylpyrimidine-4,6-diol. mdpi.com In this specific case, DMF was found to be the optimal solvent, providing the highest yield in a shorter reaction time. mdpi.com

Other key optimization parameters include the reaction temperature and the stoichiometry of the reagents. The reactivity of the substrate dictates the required temperature, which can range from below 0°C to as high as 80°C. jk-sci.com The ratio of the Vilsmeier reagent to the pyrimidine substrate is also crucial for maximizing the yield and minimizing the formation of byproducts.

Table 1: Solvent Optimization in Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol mdpi.com

| Solvent | Reaction Time (hours) | Yield (%) |

| o-Xylene | 6 | 45 |

| N,N-Dimethylformamide (DMF) | 5 | 61 |

| Benzene | 6 | 52 |

| Dichloroethane | 6 | 48 |

Multi-Step Synthesis through Pyrimidine Ring Functionalization

An alternative to direct formylation is a multi-step approach that involves the sequential introduction of the necessary functional groups onto the pyrimidine ring. This strategy offers greater control over the regiochemistry of the final product.

Halogenation is a fundamental step in the functionalization of pyrimidine rings, as the halogen atom can serve as a leaving group for subsequent nucleophilic substitution reactions. nih.govrsc.org Halogenated pyrimidines are important precursors in the synthesis of a wide array of biologically active molecules. rsc.org Various methods exist for the halogenation of pyrimidines, including the use of N-halosuccinimides and hypervalent iodine(III) reagents. rsc.org The regioselectivity of halogenation can be influenced by the existing substituents on the pyrimidine ring. growingscience.com For instance, electrophilic attack, such as halogenation, on the thiazole ring, which is related to pyrimidine, preferentially occurs at the C5 position. pharmaguideline.com

The conversion of dihydroxypyrimidines to dichloropyrimidines is a common transformation achieved using reagents like phosphorus oxychloride, often in conjunction with the Vilsmeier-Haack reaction. mdpi.com This process is crucial for activating the pyrimidine ring for subsequent nucleophilic substitutions.

Following halogenation, the amino and formyl groups can be introduced in a regioselective manner. The order of introduction can vary depending on the specific synthetic strategy.

The introduction of an amino group onto a halogenated pyrimidine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.govresearchgate.net The reaction of halogenopyrimidines with amines is a cornerstone of pyrimidine chemistry. researchgate.netarkat-usa.org The reactivity of chloropyrimidines towards nucleophilic attack generally follows the order C4/C6 > C2 >> C5. arkat-usa.org This regioselectivity is influenced by the electronic effects of the nitrogen atoms within the pyrimidine ring, which stabilize the anionic intermediates formed during the SNAr reaction. mdpi.com

Acid catalysis can play a significant role in the amination of less reactive chloropyrimidines. researchgate.netarkat-usa.org For instance, the amination of certain chloropyrimidines with anilines has been shown to be promoted by hydrochloric acid. preprints.org The choice of solvent can also impact the reaction rate, with water sometimes proving to be a more effective medium than organic solvents. nih.gov

Regioselective Introduction of Amino and Formyl Groups

Controlled Reduction of Cyano Precursors

The conversion of a nitrile (cyano group) to an aldehyde is a crucial transformation in the synthesis of this compound from its corresponding cyano precursor, 4-Amino-2-chloro-5-cyanopyrimidine. This reduction must be carefully controlled to prevent over-reduction to a primary amine or an alcohol. researchgate.netwikipedia.org Several methods have been developed for this selective transformation.

One effective method involves the use of Raney nickel catalyst in the presence of a hydrogen donor like formic acid or sodium hypophosphite. researchgate.netorgsyn.org The Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid, and reduction with Diisobutylaluminium hydride (DIBAL-H) are other established techniques for converting nitriles to aldehydes. wikipedia.org

The Raney nickel/formic acid system has been shown to be particularly effective for the reduction of hindered nitriles to aldehydes. orgsyn.org The reaction is typically conducted by heating the nitrile with moist, preformed Raney nickel catalyst in aqueous formic acid. orgsyn.org This method is advantageous as it often leaves other functional groups such as olefins, ketones, and esters unaffected. orgsyn.org

A related approach employs Raney nickel in conjunction with sodium hypophosphite in an aqueous acetic acid or an aqueous acetic acid-pyridine medium. mq.edu.aursc.org This system can conveniently reduce nitriles to aldehydes at room temperature and pressure, avoiding the need for special apparatus or hydrogen gas cylinders. researchgate.netrsc.org The aldehyde can then be isolated using conventional methods. rsc.org

| Reagent System | Substrate Example | Solvent/Conditions | Yield | Reference |

| Raney Nickel / Formic Acid | 4-Cyanobenzenesulfonamide | 75% Formic Acid / Reflux | 62.9–68.8% | orgsyn.org |

| Raney Nickel / Sodium Hypophosphite | Benzonitrile | 75% Acetic Acid / Stirred for 3 hrs | 65-70% (as 2,4-dinitrophenylhydrazone) | rsc.org |

| Raney Nickel / Sodium Hypophosphite | p-Chlorobenzonitrile | 75% Acetic Acid / Stirred for 3 hrs | 71% (as 2,4-dinitrophenylhydrazone) | rsc.org |

| Raney Nickel / Sodium Hypophosphite | p-Methoxybenzonitrile | 75% Acetic Acid / Stirred for 2 hrs | 73% (as 2,4-dinitrophenylhydrazone) | rsc.org |

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced techniques that accelerate reaction rates, improve yields, and reduce environmental impact. In the context of pyrimidine synthesis, microwave irradiation and solvent-free conditions have emerged as powerful tools.

Microwave-Assisted Synthesis in Pyrimidine Chemistry

Microwave-assisted synthesis has become a cornerstone of modern organic chemistry, offering significant advantages over conventional heating methods for the synthesis of pyrimidine derivatives. tandfonline.comnih.gov This technique utilizes microwave radiation to rapidly and intensely heat polar substances, leading to a dramatic reduction in reaction times. tandfonline.com The heating mechanisms involved are primarily dipolar polarization and ionic conduction. nih.gov

The benefits of microwave heating in pyrimidine synthesis are numerous and include faster reaction rates, simplified work-up procedures, improved product yields, and enhanced purity. nih.goveurekaselect.com For instance, the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines has been successfully performed under microwave irradiation, yielding products in the range of 65–90% after recrystallization. tandfonline.com This approach often aligns with green chemistry principles by potentially reducing the use of organic solvents. nih.gov The efficiency of this method is highlighted by syntheses that are completed in as little as five minutes. researchgate.net

| Reaction Type | Method | Reaction Time | Yield | Reference |

| Biginelli Reaction | Microwave-Assisted | Short (not specified) | 65-90% | tandfonline.com |

| Thiazolo[5,4-d]pyrimidines Synthesis | Microwave-Assisted | 5 minutes | Not specified | researchgate.net |

| 2-amino-4-chloro-pyrimidine derivatives | Microwave-Assisted | 15-30 minutes | Not specified | nih.gov |

| General Pyrimidine Synthesis | Conventional Heating | Longer (hours) | Often lower | eurekaselect.com |

Solvent-Free Reaction Conditions for Enhanced Efficiency

The development of solvent-free reaction conditions represents a significant step forward in sustainable and efficient chemical synthesis. acs.orgresearchgate.net These methods, often categorized under green chemistry, minimize waste and can lead to improved reaction efficiency and easier product isolation. acs.org

Several solvent-free approaches have been successfully applied to the synthesis of pyrimidine derivatives. One such method involves a one-pot, three-component reaction using a catalyst like magnetic nano Fe3O4 particles to produce pyrimidine-5-carbonitrile derivatives in good yields. growingscience.com Another technique employs a ball milling approach with a modified ZnO nanoparticle catalyst for the multicomponent synthesis of various pyrimidines. acs.org

Ammonium iodide (NH4I) has also been used to promote a three-component tandem reaction for preparing substituted pyrimidines under metal- and solvent-free conditions. acs.org Furthermore, some syntheses of 2-aminopyrimidine derivatives have been achieved by simply heating the reactants together in the absence of any solvent, which simplifies the procedure and purification process. nih.gov These methods demonstrate the versatility and advantages of eliminating solvents from the reaction medium.

| Method | Catalyst/Promoter | Reactants | Product Type | Key Advantage | Reference |

| Ball Milling | Modified ZnO Nanoparticles | Aldehydes, etc. | Pyrimidine derivatives | Recyclable catalyst, ease of isolation | acs.org |

| Tandem Reaction | NH4I | Ketones, NH4OAc, etc. | Substituted pyrimidines | Metal- and solvent-free | acs.org |

| One-pot Reaction | Magnetic nano Fe3O4 | Aldehyde, malononitrile, benzamidine hydrochloride | Pyrimidine-5-carbonitrile derivatives | Good yields, solvent-free | growingscience.com |

| Direct Heating | None (Triethylamine base) | 2-amino-4,6-dichloropyrimidine, various amines | 2-Aminopyrimidine derivatives | Simplicity, catalyst-free | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 4 Amino 2 Chloropyrimidine 5 Carbaldehyde

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyrimidine ring of 4-Amino-2-chloropyrimidine-5-carbaldehyde. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing aldehyde group, facilitates the attack of nucleophiles.

Reactivity at the C-2 and C-4 Positions of the Pyrimidine Ring

The pyrimidine ring in this compound possesses two primary sites susceptible to nucleophilic attack: the C-2 and C-4 positions, both of which are activated by the ring nitrogen atoms. The chlorine atom at the C-2 position serves as a good leaving group in SNAr reactions. Generally, in 2,4-dichloropyrimidines, the C-4 position is more reactive towards nucleophiles. However, the presence of an amino group at C-4 and a carbaldehyde at C-5 in the target molecule significantly influences the reactivity of the C-2 position. The electron-donating amino group at C-4 can modulate the electrophilicity of the pyrimidine ring, while the electron-withdrawing carbaldehyde group at C-5 enhances the reactivity of the adjacent positions towards nucleophilic attack.

Quantum mechanics calculations on substituted 2,4-dichloropyrimidines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of reactivity. For instance, in unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly located at the C-4 position, favoring substitution at this site. However, the introduction of substituents can alter this distribution, potentially making the C-2 position more favorable for nucleophilic attack wuxiapptec.com.

Regioselectivity and Chemoselectivity in SNAr Reactions

Regioselectivity in SNAr reactions of pyrimidine derivatives is a complex phenomenon influenced by electronic and steric effects wuxiapptec.com. In the case of 2,4-dichloropyrimidines substituted with an electron-withdrawing group at the C-5 position, nucleophilic substitution typically occurs with high selectivity at the C-4 position acs.org. However, certain nucleophiles can exhibit a preference for the C-2 position. For example, tertiary amine nucleophiles have been shown to react with excellent C-2 selectivity in such systems acs.org.

Chemoselectivity becomes important when multiple reactive sites are present. For this compound, the competition between nucleophilic attack at the C-2 position and reaction at the aldehyde group must be considered. The choice of nucleophile, solvent, and reaction conditions can direct the reaction towards the desired outcome. For instance, in reactions with amines, SNAr at the C-2 position is often the predominant pathway, leading to the formation of 2-aminopyrimidine derivatives.

Influence of Substituent Effects on SNAr Reactivity of Pyrimidine Derivatives

The nature of the leaving group also impacts reactivity, with the typical order in activated aryl systems being F > NO2 > Cl ≈ Br > I researchgate.net. In pyrimidine systems, the reactivity can be further modulated by the electronic properties of other substituents on the ring. For example, the presence of an electron-donating substituent at the C-6 position of 2,4-dichloropyrimidine can reverse the typical C-4 selectivity, favoring substitution at the C-2 position wuxiapptec.com. This highlights the intricate interplay of electronic effects in governing the outcome of SNAr reactions.

Reactions Involving the Formyl (Aldehyde) Group

The aldehyde group at the C-5 position of this compound is a versatile functional handle for a variety of chemical transformations, including condensation reactions.

Condensation Reactions (e.g., Schiff Base Formation)

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases nih.govresearchgate.net. This reaction typically proceeds through a three-step reversible mechanism: nucleophilic attack of the amine on the carbonyl carbon, intramolecular proton transfer to form a carbinolamine intermediate, and subsequent elimination of water to yield the imine nih.gov.

The formation of Schiff bases provides a straightforward method for introducing a wide range of substituents onto the pyrimidine core, enabling the synthesis of diverse molecular architectures with potential applications in medicinal chemistry and materials science. The stability of the resulting Schiff base can be influenced by the electronic nature of the substituents on both the pyrimidine ring and the reacting amine.

Carbonyl Condensation Reactions (e.g., Claisen-Schmidt)

The formyl group can also participate in base-catalyzed carbonyl condensation reactions, such as the Claisen-Schmidt condensation, with enolizable ketones or other active methylene compounds mdpi.com. This reaction leads to the formation of α,β-unsaturated ketones, known as chalcones, which are valuable intermediates in the synthesis of various heterocyclic compounds.

In a typical Claisen-Schmidt condensation, a base abstracts a proton from the α-carbon of a ketone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone (B49325). The reactivity of the aldehyde in this reaction is enhanced by the electron-withdrawing nature of the pyrimidine ring.

Reductive Transformations of the Aldehyde Moiety

The aldehyde group at the C5 position of this compound is a key site for reductive transformations. These reactions allow for the conversion of the formyl group into other important functionalities, such as a primary alcohol or a substituted aminomethyl group.

One of the most fundamental transformations is the reduction of the aldehyde to a primary alcohol, yielding (4-amino-2-chloropyrimidin-5-yl)methanol. This is typically achieved using mild reducing agents, most commonly sodium borohydride (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde.

Another significant reductive pathway is reductive amination (also known as reductive alkylation). wikipedia.org This powerful method converts the carbonyl group into an amine through an intermediate imine. wikipedia.orgharvard.edu The process involves the reaction of the aldehyde with a primary or secondary amine under weakly acidic conditions to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. harvard.edu Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred for this transformation because they are selective for the protonated imine intermediate over the initial aldehyde. harvard.edu This reaction is highly valuable for creating a new carbon-nitrogen bond at the 5-position of the pyrimidine ring.

The table below summarizes these key reductive transformations.

| Transformation | Reagent(s) | Product | Functional Group Conversion |

| Aldehyde Reduction | Sodium Borohydride (NaBH₄) | (4-amino-2-chloropyrimidin-5-yl)methanol | -CHO → -CH₂OH |

| Reductive Amination | Primary/Secondary Amine (R¹R²NH), Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) | N-((4-amino-2-chloropyrimidin-5-yl)methyl)amine derivative | -CHO → -CH₂NR¹R² |

Reactivity of the Amino Group

The amino group at the C4 position is another principal site of reactivity. Its nucleophilic nature allows for a variety of derivatization reactions. The reactivity of this exocyclic amino group is influenced by the electron-withdrawing pyrimidine ring and potential intramolecular interactions with the adjacent aldehyde group.

Derivatization via Amine Functionality

The primary amino group of this compound can undergo reactions typical of aromatic amines, allowing for the synthesis of a wide array of derivatives. These derivatizations are crucial for modifying the molecule's properties and for building larger, more complex structures.

Acylation: The amino group can be readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides. For example, treatment with acetyl chloride in the presence of a base would yield the corresponding acetamide derivative, N-(2-chloro-5-formylpyrimidin-4-yl)acetamide. This reaction transforms the primary amine into a secondary amide.

Alkylation: While direct alkylation of aminopyrimidines can sometimes be challenging and may lead to mixtures of products, it remains a potential pathway for derivatization. Reaction with alkyl halides can introduce an alkyl substituent onto the nitrogen atom, converting the primary amine into a secondary amine.

The reactivity of the amino group can be influenced by intramolecular hydrogen bonding. In a structurally similar compound, methyl 4-amino-2-chloropyrimidine-5-carboxylate, an intramolecular hydrogen bond is observed between the amino group and the carbonyl oxygen of the ester. nih.govresearchgate.net A similar interaction is plausible between the C4-amino group and the C5-aldehyde in the title compound, which could affect the nucleophilicity and reaction profile of the amine.

The following table outlines potential derivatization reactions of the amino group.

| Reaction Type | Reagent(s) | Product Type | Functional Group Conversion |

| Acylation | Acyl Halide (e.g., Acetyl chloride) | N-Acyl derivative | -NH₂ → -NHCOR |

| Alkylation | Alkyl Halide (e.g., Methyl iodide) | N-Alkyl derivative | -NH₂ → -NHR |

Derivatization and Construction of Complex Heterocyclic Architectures from 4 Amino 2 Chloropyrimidine 5 Carbaldehyde

Synthesis of Fused Pyrimidine (B1678525) Systems

The strategic positioning of the amino and aldehyde functionalities in 4-amino-2-chloropyrimidine-5-carbaldehyde facilitates the construction of various fused heterocyclic systems through cyclization reactions.

Pyrido[2,3-d]pyrimidines and Analogues

The synthesis of the pyrido[2,3-d]pyrimidine core can be achieved by reacting this compound with compounds containing an active methylene group. This reaction typically proceeds via a Knoevenagel condensation followed by an intramolecular cyclization. The aldehyde group of the pyrimidine condenses with the active methylene compound, and the subsequent cyclization is facilitated by the adjacent amino group, leading to the formation of the pyridine ring fused to the pyrimidine core. For instance, the reaction with malononitrile would yield a 7-amino-6-cyanopyrido[2,3-d]pyrimidine derivative. A related synthesis has been reported for 7-amino-4-chloropyrido[2,3-d]pyrimidine from 4-amino-6-chloropyrimidine-5-carbaldehyde, highlighting the utility of this general approach. nih.gov

A variety of active methylene compounds can be employed in this synthesis, leading to a range of substituents on the newly formed pyridine ring. The reaction conditions often involve a basic catalyst to facilitate the initial condensation.

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Analogues

| Reactant with this compound | Resulting Pyrido[2,3-d]pyrimidine Substituents |

|---|---|

| Malononitrile | 7-Amino-6-cyano |

| Ethyl cyanoacetate | 7-Amino-6-ethoxycarbonyl |

| Acetylacetone | 6-Acetyl-7-methyl |

Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

The construction of the pyrimido[4,5-d]pyrimidine skeleton from this compound can be envisioned through a multi-step sequence. One plausible approach involves the initial conversion of the aldehyde group into a nitrile, yielding 4-amino-2-chloro-5-cyanopyrimidine. This intermediate could then undergo cyclization with a suitable one-carbon synthon, such as formamide or guanidine, to form the second pyrimidine ring. The reaction with formamide would likely proceed through an initial formylation of the amino group, followed by intramolecular cyclization.

Alternatively, direct condensation of the aldehyde with a compound containing an amidine functionality, such as guanidine, could lead to the formation of the pyrimido[4,5-d]pyrimidine system. This reaction would involve the formation of an intermediate Schiff base, followed by cyclization and aromatization. While direct synthetic examples from this compound are not extensively documented, the synthesis of pyrimido[4,5-d]pyrimidines from related 6-aminopyrimidine derivatives is well-established. semanticscholar.org

For the synthesis of pyrimido[5,4-d]pyrimidines, a different synthetic strategy would be required, as the fusion of the second pyrimidine ring occurs at a different position. A potential route could involve the derivatization of the 5-formyl group into a suitable three-atom fragment that can undergo cyclization with the N1 and C6 positions of the pyrimidine ring.

Pyrazolo[3,4-d]pyrimidines and Related Structures

The synthesis of pyrazolo[3,4-d]pyrimidines from this compound is a more direct process. The reaction involves the condensation of the aldehyde group with hydrazine or its derivatives. The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the amino group onto the imine carbon, followed by aromatization to yield the pyrazolo[3,4-d]pyrimidine ring system.

Microwave-assisted synthesis has been shown to be an effective method for this transformation, often leading to higher yields and shorter reaction times. For example, the microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines has been reported from the reaction of N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes with hydrazine. researchgate.net This demonstrates the feasibility of utilizing a similar strategy with this compound.

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidines

| Reagent | Reaction Conditions | Product |

|---|---|---|

| Hydrazine hydrate | Microwave irradiation | 2-Chloro-1H-pyrazolo[3,4-d]pyrimidine |

| Phenylhydrazine | Reflux in ethanol (B145695) | 2-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine |

Quinazolines and Pyrimidoquinolines via Cyclization Reactions

While not a direct fusion to the pyrimidine ring, this compound can be utilized in the synthesis of quinazoline derivatives through a Friedländer-type annulation. This reaction involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing an activated methylene group adjacent to a carbonyl. In this context, the pyrimidine aldehyde would react with a 2-aminoaryl ketone to form the quinoline ring. The amino group of the pyrimidine does not directly participate in the cyclization to form the quinoline ring in this case.

The synthesis of pyrimidoquinolines, which are fused systems of pyrimidine and quinoline, can be achieved through various strategies. One approach involves the reaction of an aminopyrimidine with a 1,3-dicarbonyl compound and an aromatic aldehyde in a multicomponent reaction. nih.gov For the synthesis of pyrimido[4,5-b]quinolines, an intramolecular cyclization of N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes has been demonstrated under microwave irradiation. researchgate.net This suggests that this compound could be a viable precursor for similar structures.

Thieno[2,3-d]pyrimidines and Pyrrolo[2,3-d]pyrimidines

The synthesis of thieno[2,3-d]pyrimidines can be accomplished by reacting this compound with a sulfur-containing reagent that can provide the two carbons necessary for the thiophene ring formation. A common method is the reaction with an α-mercapto carbonyl compound, such as ethyl thioglycolate, in the presence of a base. The reaction proceeds through a condensation of the aldehyde with the active methylene group of the thioglycolate, followed by an intramolecular cyclization involving the amino group and the ester functionality.

The Gewald reaction is a well-known method for the synthesis of 2-aminothiophenes, and variations of this reaction can be applied to the synthesis of thieno[2,3-d]pyrimidines. wipo.int

For the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, the construction of the pyrrole ring onto the pyrimidine core is required. This can be achieved through various strategies, including the intramolecular cyclization of a suitably substituted pyrimidine. Starting from this compound, a plausible route involves a Wittig-type reaction to introduce a two-carbon chain at the 5-position, followed by intramolecular cyclization of the amino group onto this side chain. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been reported, although from a different starting material, indicating the importance of this heterocyclic core.

Formation of Chalcone (B49325) Analogues and Related Conjugated Systems

Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and other heterocyclic compounds. The formation of chalcone analogues from this compound is typically achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

In this case, this compound reacts with various substituted acetophenones or other ketones to yield the corresponding chalcone analogues. The reaction is generally carried out in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. The resulting chalcones possess a conjugated system that extends from the pyrimidine ring to the aryl group of the ketone, and these compounds can be further utilized in the synthesis of other heterocyclic systems.

Table 3: Synthesis of Chalcone Analogues via Claisen-Schmidt Condensation

| Ketone Reactant | Base/Solvent | Product Name |

|---|---|---|

| Acetophenone | NaOH/Ethanol | 1-Phenyl-3-(4-amino-2-chloropyrimidin-5-yl)prop-2-en-1-one |

| 4-Methoxyacetophenone | KOH/Methanol (B129727) | 1-(4-Methoxyphenyl)-3-(4-amino-2-chloropyrimidin-5-yl)prop-2-en-1-one |

| 4-Nitroacetophenone | NaOH/Ethanol | 1-(4-Nitrophenyl)-3-(4-amino-2-chloropyrimidin-5-yl)prop-2-en-1-one |

The reactivity of the aldehyde group in this compound allows for the formation of a wide range of conjugated systems, which are of interest for their potential biological activities and as intermediates in further synthetic transformations.

Introduction of Diverse Functional Groups through SNAr and Other Reactions

The primary pathway for the derivatization of this compound involves the nucleophilic aromatic substitution (SNAr) reaction at the C2 position. The pyrimidine ring, being electron-deficient due to the two nitrogen atoms, facilitates this reaction. This reactivity is further enhanced by the electron-withdrawing nature of the adjacent formyl group at the C5 position. The chlorine atom at C2 serves as an excellent leaving group, allowing for its displacement by a wide array of nucleophiles.

This substitution enables the introduction of various functional groups, including amines, alkoxides, and thiols, thereby generating a library of substituted pyrimidine derivatives.

Amination Reactions: A broad range of primary and secondary amines, including aliphatic, cyclic, aromatic, and heterocyclic amines, can be used to displace the chlorine atom. mdpi.com These reactions are typically carried out under thermal conditions, often with the aid of a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com Microwave-assisted synthesis has also been employed to accelerate these reactions, often leading to higher yields in shorter reaction times. nih.gov Furthermore, environmentally benign methodologies utilizing water as a solvent in the presence of potassium fluoride have proven effective for the amination of related chloropyrimidines, presenting a green alternative to traditional methods. nih.gov

Alkoxylation and Solvolysis: The introduction of alkoxy groups is readily achieved by reacting the chloropyrimidine with alkoxides. In studies involving the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), it has been shown that conducting amination reactions in alcohol solvents (e.g., methanol or ethanol) with a strong base like sodium hydroxide can lead to simultaneous SNAr amination and solvolysis, resulting in the incorporation of an alkoxy group onto the pyrimidine ring. mdpi.com This demonstrates that the choice of solvent and base can be strategically used to introduce multiple functional groups in a single procedural step.

The table below summarizes representative SNAr reactions for the introduction of functional groups onto the pyrimidine core.

| Nucleophile | Reaction Conditions | Functional Group Introduced | Resulting Compound Class |

| Various Amines (R¹R²NH) | Heat, Triethylamine | Amino (-NR¹R²) | 2-Amino-4-(substituted amino)pyrimidine-5-carbaldehydes |

| Alcohols (R-OH) / Base | NaOH in R-OH | Alkoxy (-OR) | 2-Alkoxy-4-aminopyrimidine-5-carbaldehydes |

| Indoline | NaOH in Ethanol, rt | Indolin-1-yl | 4-Amino-2-(indolin-1-yl)pyrimidine-5-carbaldehyde |

| Substituted Amines | Microwave Irradiation, Propanol | Substituted Amino | 2-Amino-4-(substituted amino)pyrimidine-5-carbaldehydes nih.gov |

Development of Novel Heterocyclic Ligands and Scaffolds

The derivatives of this compound, bearing diverse functional groups, are valuable building blocks for constructing more complex molecular frameworks, including novel heterocyclic ligands and fused ring systems. The synthetic utility lies in the presence of multiple reactive sites—specifically the C5-aldehyde and the C4-amino group—that can be targeted for further chemical transformations.

Construction of Fused Heterocycles: The functionalized pyrimidine core is an excellent starting point for synthesizing fused N-heterocyclic systems. For instance, research on analogous 2,4,6-trichloropyrimidine-5-carbaldehyde has demonstrated pathways to novel pyrrolopyrimidine scaffolds. This involves a sequence of reactions, such as a Wittig olefination to extend the side chain at the C5-aldehyde, followed by subsequent reactions that lead to intramolecular cyclization and the formation of a new five-membered ring fused to the pyrimidine core.

Development of Schiff Base Ligands: The aldehyde group at the C5 position is a key handle for developing novel ligands through the formation of Schiff bases (imines). Condensation of the aldehyde with primary amines leads to the formation of pyrimidine-based Schiff base ligands. These molecules, which can contain additional donor atoms from the pyrimidine ring nitrogens and the substituent at the C2 position, are capable of coordinating with various metal ions. biomedres.us The synthesis of such ligands is typically a straightforward process, often involving refluxing the pyrimidine aldehyde with an appropriate amine in a solvent like ethanol. The resulting multidentate ligands can form stable complexes with transition metals, creating organometallic frameworks with potential catalytic or material applications.

Another strategy to build larger scaffolds is the Claisen-Schmidt condensation. The C5-aldehyde can react with methyl ketones, such as acetophenone, in the presence of a base to form pyrimidine-based chalcones. mdpi.com These α,β-unsaturated ketone structures serve as versatile intermediates for further synthetic elaborations, including the construction of other heterocyclic rings.

The following table outlines strategies for developing complex scaffolds from derivatized aminopyrimidine carbaldehydes.

| Starting Pyrimidine Derivative | Reagent / Reaction Type | Resulting Scaffold/Ligand Type |

| 4-Amino-2-(substituted)pyrimidine-5-carbaldehyde | Primary Amine (R-NH₂) / Condensation | Schiff Base Ligand biomedres.us |

| 4-Amino-2-(substituted)pyrimidine-5-carbaldehyde | Methyl Ketone (e.g., Acetophenone) / Claisen-Schmidt | Pyrimidine-Chalcone mdpi.com |

| 4-Amino-2-(substituted)pyrimidine-5-carbaldehyde | Wittig Reagent -> Further Cyclization Steps | Fused Heterocycles (e.g., Pyrrolopyrimidines) |

Advanced Mechanistic Investigations and Reaction Optimization for 4 Amino 2 Chloropyrimidine 5 Carbaldehyde Transformations

Elucidation of Reaction Pathways and Intermediates in Pyrimidine (B1678525) Derivatization

The primary reaction pathway for the derivatization of halogenated pyrimidines is the Nucleophilic Aromatic Substitution (SNAr) mechanism. mdpi.comresearchgate.net This process is facilitated by the electron-deficient nature of the pyrimidine ring, which is caused by the presence of two electronegative nitrogen atoms. These nitrogen atoms activate the carbon positions (especially C2, C4, and C6) toward attack by nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination sequence:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex.

Stabilization and Elimination: This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and onto the electron-withdrawing nitrogen atoms. mdpi.comresearchgate.net The stability of this complex is a key factor in the reaction's feasibility. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

In the case of 4-Amino-2-chloropyrimidine-5-carbaldehyde, the C2 position is highly activated for substitution. The nitrogen atoms at positions 1 and 3 withdraw electron density, making the C2 carbon electrophilic and susceptible to nucleophilic attack. mdpi.comresearchgate.net

Impact of Solvent Systems and Base Catalysis on Reaction Outcomes

The choice of solvent and base is critical in directing the outcome of reactions with this compound, often determining the competition between different nucleophiles present in the reaction mixture.

Solvent Systems: Protic solvents, particularly alcohols like methanol (B129727) and ethanol (B145695), can act as both the reaction medium and a competing nucleophile. mdpi.com In the presence of a strong base, these solvents can be deprotonated to form highly reactive alkoxide ions (e.g., methoxide (B1231860) or ethoxide). mdpi.comresearchgate.net This can lead to solvolysis, where the solvent molecule displaces the chloro group, competing with the desired nucleophilic substitution. mdpi.com Aprotic solvents are often used to avoid this complication, although they may present solubility challenges. rsc.org

Base Catalysis: The nature and concentration of the base significantly influence the reaction pathway.

Non-nucleophilic bases , such as triethylamine (B128534) (TEA), are often employed to neutralize the HCl generated during the substitution reaction without competing with the primary nucleophile.

Strong bases , like sodium hydroxide (B78521) (NaOH), can dramatically alter the reaction's course. An excess of NaOH in an alcohol solvent leads to a high concentration of alkoxide ions, favoring solvolysis products alongside or instead of the intended amination products. mdpi.com This creates a competitive environment between the "soft" amine nucleophile and the "hard" alkoxide nucleophile. mdpi.com Studies on the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that increasing the alkalinity of the medium results in both SNAr amination and solvolysis occurring simultaneously. mdpi.comresearchgate.net

The following table summarizes the observed outcomes based on different solvent and base combinations in related chloropyrimidine systems.

| Solvent System | Base | Predominant Reaction Outcome | Reference |

| Ethanol/Methanol | Excess NaOH | Competitive Amination and Solvolysis (Alkoxylation) | mdpi.comresearchgate.net |

| Ethanol | Triethylamine (TEA) | Selective Amination | researchgate.net |

| Aprotic Solvents | Amine (as base) | Generally favors selective amination, avoids solvolysis | rsc.org |

Temperature and Stoichiometric Control in Selective Transformations

Careful control over temperature and reactant stoichiometry is essential for achieving selectivity and maximizing the yield of the desired product.

Temperature Control: Reaction temperature affects the rate of substitution and can influence selectivity.

Room Temperature: Many SNAr reactions on activated pyrimidines can proceed efficiently at room temperature, particularly with strong nucleophiles. mdpi.com

Reflux/Heating: Applying heat (reflux) is a common strategy to drive reactions to completion, especially with less reactive nucleophiles. researchgate.net However, elevated temperatures can also increase the rate of side reactions, such as solvolysis.

Microwave Irradiation: This technique can significantly accelerate reaction times by rapidly heating the mixture, sometimes leading to cleaner product formation compared to conventional heating.

Stoichiometric Control: The molar ratio of the reactants is a powerful tool for directing the reaction.

Nucleophile Stoichiometry: Using a precise equimolar amount of the nucleophile is often sufficient for monosubstitution.

Base Stoichiometry: As noted previously, the stoichiometry of the base is particularly critical. In the synthesis of 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes from a dichlorinated precursor, a five-fold excess of NaOH was used, which deliberately promoted the formation of the mixed amination/solvolysis product. mdpi.com Conversely, limiting the amount of base or using a weaker, non-nucleophilic base is key to obtaining only the amination product. researchgate.net The failure to conduct studies with equimolar or catalytic amounts of NaOH made it difficult to exclusively obtain the SNAr amination product in that specific research. mdpi.com

The interplay of these factors is summarized in the table below.

| Temperature | Base Stoichiometry | Expected Outcome | Reference |

| Room Temperature | 1.0 eq. TEA | Selective monosubstitution | researchgate.net |

| Reflux | 5.0 eq. NaOH | Mixed substitution (amination and solvolysis) | mdpi.com |

| Room Temperature | 1.0 eq. Nucleophile | Controlled monosubstitution | mdpi.com |

Stereochemical Aspects in the Synthesis of Chiral Derivatives

The synthesis of derivatives with specific stereochemistry from achiral precursors like this compound is a sophisticated area of organic chemistry. The introduction of chirality typically involves reacting the aldehyde group or performing a substitution with a chiral nucleophile.

While the introduction of chiral centers into heterocyclic compounds is of great interest for creating three-dimensional chemical structures for pharmaceutical applications, specific studies detailing the stereochemical control in reactions starting uniquely from this compound are not widely reported in the literature. researchgate.net

However, general strategies for generating chiral derivatives from pyrimidine aldehydes can be considered:

Aldol (B89426) Reactions: The carbaldehyde group can participate in aldol reactions. Using chiral catalysts or auxiliaries in such reactions could, in principle, lead to the formation of chiral acyclic nucleoside analogues with controlled stereochemistry at the newly formed stereocenters. nih.govnih.gov

Asymmetric Cyclopropanation: In related systems, N1-vinylpyrimidines have been used in highly enantioselective cyclopropanation reactions to create chiral cyclopropanes, which serve as precursors to complex nucleoside analogues. rsc.org

Reaction with Chiral Nucleophiles: The most direct approach involves the SNAr reaction of the 2-chloro position with a chiral amine or alcohol. In this case, if the nucleophile is enantiomerically pure, the product will be a single diastereomer.

Further research is required to explore and document the specific stereochemical outcomes of reactions involving this compound.

Computational and Theoretical Studies on 4 Amino 2 Chloropyrimidine 5 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic landscape of pyrimidine (B1678525) derivatives, offering predictions of their reactivity. Studies on related 2-amino-4-chloro-pyrimidine structures have utilized computational prognostics to understand their properties. For instance, in silico molecular modeling has been employed to evaluate pharmacokinetic attributes and drug-likeness, which are inherently linked to the molecule's electronic structure. nih.govresearchgate.net

The reactivity of the pyrimidine ring is significantly influenced by the substituent groups. The 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), a closely related precursor, is a symmetric compound where the positions are alpha and/or gamma to the ring nitrogens. mdpi.com This configuration decreases electron density at the carbon positions and helps stabilize anionic intermediates, thereby increasing the molecule's reactivity toward nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The presence of chloro-substituents at positions 2 and 4 (or 6) makes these sites electrophilic and susceptible to attack by nucleophiles.

Theoretical studies often involve calculating fundamental properties to predict molecular behavior. While specific quantum chemical calculations for the title compound are not extensively detailed in the provided literature, studies on analogous compounds provide a framework for understanding its likely characteristics. For a related derivative, methyl 4-amino-2-chloropyrimidine-5-carboxylate, crystallographic data reveals that all non-hydrogen atoms are nearly coplanar, and an intramolecular N-H···O hydrogen bond forms between the amino group and the carbonyl group. nih.gov This planarity and internal hydrogen bonding are features that would be explored in electronic structure calculations, as they influence the molecule's stability and conformational energy landscape.

Computational tools are also used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For a series of 2-amino-4-chloro-pyrimidine derivatives, calculations showed high gastrointestinal (GI) absorption and a consistent bioavailability score of 0.55. nih.gov Such predictions are derived from the molecule's calculated electronic and steric properties.

| Property | Prediction/Finding |

|---|---|

| Gastrointestinal (GI) Absorption | High |

| Blood Brain Barrier (BBB) Permeability | Variable (some derivatives permeable, others not) |

| Skin Permeability (logKp) | Low (most derivatives showed negative values) |

| Bioavailability Score | 0.55 |

| AMES Toxicity | Generally absent (derivative dependent) |

| Skin Sensitization | Absent |

Molecular Modeling and Docking Studies for Molecular Interactions (excluding biological targets)

While molecular docking is a prominent technique in computational studies of pyrimidine derivatives, the overwhelming focus in the available scientific literature is on their interactions with biological targets such as enzymes and proteins. nih.govnih.gov For example, extensive docking studies have been performed to evaluate the binding affinity of 2-amino-4-chloro-pyrimidine derivatives against the main protease of SARS-CoV-2. nih.govresearchgate.net

Research specifically detailing molecular modeling and docking of 4-amino-2-chloropyrimidine-5-carbaldehyde or its derivatives with non-biological targets—such as materials, surfaces, or for the study of self-assembly and other molecular recognition phenomena—is not prominently featured in the reviewed sources. The primary thrust of computational work on this class of compounds is directed towards pharmaceutical and medicinal chemistry applications.

Spectroscopic Analysis for Confirmation of Reaction Products and Mechanistic Insights

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds and for gaining insight into reaction mechanisms. The synthesis of derivatives from this compound and its precursors relies heavily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry (MS), for characterization.

In studies involving the reaction of the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with various amines, unexpected products from amination, solvolysis, and condensation were identified using spectroscopic techniques. mdpi.comresearchgate.net For example, in the synthesis of 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde, the successful substitution and solvolysis were confirmed by ¹H-NMR. The spectrum showed signals at 1.34 and 4.37 ppm corresponding to the protons of the newly introduced ethoxy group. researchgate.net

Similarly, when pyrimidine-based chalcones were formed via Claisen-Schmidt condensation, ¹H-NMR was crucial for confirming the structure and the stereochemistry of the new C=C bond. The characteristic signals for the α and β protons appeared as doublets with a large coupling constant (J ≈ 15 Hz), indicative of a trans configuration. For one such chalcone (B49325) derivative, these signals were observed at 7.17 ppm (Hα) and 7.31 ppm (Hβ). researchgate.net

The characterization of various 2-amino-4-chloro-pyrimidine derivatives also showcases the utility of comprehensive spectroscopic analysis. For the derivative 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine, the structure was confirmed by IR, ¹H-NMR, and ¹³C-NMR spectroscopy. The IR spectrum showed characteristic peaks for the amino group (3480 cm⁻¹) and aromatic C=N and C=C bonds (1624, 1585 cm⁻¹). nih.gov The ¹H-NMR provided detailed structural information, including signals for the piperazine (B1678402) protons, the amino group, and the pyrimidine ring protons. nih.gov

| Compound/Derivative Class | Key Protons | Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | -OCH₂CH₃ | 1.34 (t), 4.37 (q) | Confirms ethoxy group from ethanol (B145695) solvolysis. researchgate.net |

| Pyrimidine-based chalcone | -CH=CH- (trans) | ~7.1-7.3 | Large coupling constant (J=15 Hz) confirms trans geometry. researchgate.net |

| 4-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine | -NH₂ | 6.02 (s) | Signal for the primary amine protons. nih.gov |

| 4-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine | Pyrimidine H-6 | 7.77 (AB quartet, J=5.6 Hz) | Characteristic signal for the pyrimidine ring proton. nih.gov |

| 6-Chloro-4-(N-(2,5-dimethoxy)phenyl)-2,4-pyrimidinediamine | Pyrimidine H-5 | 6.22 (s) | Signal for the proton at the 5-position of the pyrimidine ring. nih.gov |

Strategic Applications of 4 Amino 2 Chloropyrimidine 5 Carbaldehyde As a Chemical Synthon

Precursor in the Synthesis of Organic Materials

The inherent structural and electronic properties of 4-Amino-2-chloropyrimidine-5-carbaldehyde make it an attractive starting material for the development of novel organic materials. The presence of both electron-donating (amino) and electron-withdrawing (pyrimidine ring, chloro, and carbaldehyde groups) moieties within the same molecule provides a basis for creating compounds with interesting photophysical and electronic properties.

While direct synthesis of photochromic materials from this compound is not extensively documented in dedicated studies, its chemical functionalities are analogous to those found in precursors for known photochromic systems like spiropyrans. The synthesis of spiropyran compounds, which exhibit photochromism, often involves the condensation of a methylene indoline derivative with a salicylaldehyde derivative researchgate.net. The carbaldehyde group on the pyrimidine (B1678525) ring could potentially undergo similar condensation reactions. Furthermore, the amino group offers a site for further functionalization, allowing for the tuning of the electronic properties of the resulting molecule, which is a key aspect in the design of photochromic materials with specific performance characteristics. The development of novel photochromic compounds often relies on the synthesis of new heterocyclic aldehydes that can be incorporated into the spiropyran or spirooxazine backbone researchgate.net.

The structure of this compound is well-suited for its use as a scaffold in the synthesis of reactive dyes. A closely related compound, 2,4,6-trichloro-pyrimidine-5-carbaldehyde, has been successfully employed as an anchor group in the synthesis of reactive dyes upb.roresearchgate.net. In this context, the chromophore is attached to the pyrimidine ring via the formyl group, leaving the chlorine atoms available for covalent bonding to textile fibers upb.roresearchgate.net. This principle can be directly applied to this compound. The carbaldehyde group can react with a suitable chromophoric amine to form an imine linkage, while the chlorine atom at the 2-position can act as the reactive site for fixation onto substrates like wool researchgate.net. The amino group at the 4-position can also be utilized to modulate the electronic properties of the dye, potentially influencing its color and fastness properties.

| Reactive Group | Chromophore Attachment Point | Potential Substrate | Reference Compound |

| 2-Chloro | 5-Carbaldehyde | Textile fibers, paper, biological substrates | 2,4,6-trichloro-pyrimidine-5-carbaldehyde upb.ro |

In the field of organic photovoltaics (OPVs), there is a continuous search for new electron donor and acceptor materials to improve power conversion efficiencies. Donor-acceptor (D-π-A) fluorophores are a class of materials that have shown promise in this area mdpi.comnih.gov. The design of these materials often involves connecting electron-donating and electron-accepting units through a π-conjugated linker mdpi.comnih.gov. Pyrimidine derivatives, due to their electron-deficient nature, can function as effective electron acceptor units princeton.edu. This compound possesses both an electron-donating amino group and an electron-accepting chloropyrimidine core, making it a potential building block for D-A type materials. The carbaldehyde group provides a convenient handle for extending the conjugation through reactions like Knoevenagel condensation, a common strategy in the synthesis of OPV dyes. While specific examples utilizing this exact compound are not prevalent, the general strategy of incorporating pyrimidine moieties into the design of acceptor polymers for organic solar cells is an active area of research documentsdelivered.com.

| Component Type | Key Structural Feature | Potential Role in OPV |

| Donor-Acceptor Synthon | Amino group (donor), Chloropyrimidine core (acceptor) | Precursor for D-π-A materials |

Intermediate in Agrochemical Research and Development

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties nih.govgrowingscience.com. The substitution pattern on the pyrimidine ring is crucial for its biological activity. For instance, research has shown that phenylpyrimidine-5-carboxylate derivatives exhibit notable pre-emergent herbicidal activities thepharmajournal.com. The study highlighted that chloro and methoxy substitutions on the phenyl ring influenced the herbicidal efficacy against Raphanus sativus nih.govthepharmajournal.com.

This compound serves as a valuable intermediate for the synthesis of a variety of substituted pyrimidines for agrochemical screening. The chlorine atom at the 2-position can be substituted by various nucleophiles to introduce different functionalities. The amino group at the 4-position can be acylated or alkylated, and the carbaldehyde at the 5-position can be converted into other functional groups or used to build more complex side chains. This versatility allows for the creation of a library of compounds for structure-activity relationship (SAR) studies to optimize herbicidal or other agrochemical properties. The synthesis of pyrimidine- and triazine-substituted chlorsulfuron derivatives, for example, highlights the modular approach often used in developing new herbicides nih.gov.

| Functional Group | Potential Modification | Purpose in Agrochemical R&D |

| 2-Chloro | Nucleophilic substitution | Introduce diverse functional groups |

| 4-Amino | Acylation, Alkylation | Modify lipophilicity and target interaction |

| 5-Carbaldehyde | Condensation, Oxidation, Reduction | Build complex side chains, alter electronic properties |

General Utility in Advanced Heterocyclic Synthesis for Diverse Chemical Applications

The strategic placement of three distinct reactive functional groups makes this compound a powerful synthon for the construction of fused heterocyclic systems. The amino and carbaldehyde groups are ortho to each other, a classic arrangement for cyclocondensation reactions to form a new fused ring. For example, reaction with active methylene compounds could lead to the formation of pyridopyrimidines, a class of compounds with significant biological activities.

The reactivity of this synthon is exemplified by studies on a related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), which undergoes aromatic nucleophilic substitution (SNAr) reactions mdpi.com. Under mild conditions, this compound reacts with amines to afford substituted pyrimidines, which are important intermediates for the investigation of N-heterocyclic compounds with various potential applications mdpi.com. Similarly, this compound can be expected to undergo regioselective substitution of the 2-chloro group. The interplay between the different functional groups allows for sequential and controlled reactions to build complex molecular architectures. For instance, the carbaldehyde can be protected while the chloro group is substituted, followed by deprotection and reaction of the aldehyde to build a fused ring. This step-wise approach provides access to a wide range of novel heterocyclic compounds that can be screened for various applications. The regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde further illustrates the synthetic utility of such multifunctional pyrimidine synthons .

Q & A

Q. What methodologies assess its degradation pathways under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.